1-methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-5-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLZARSVLJCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)N2C=NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Synthesis
The pyrimidine ring can be synthesized through the condensation of β-keto esters with thiourea, followed by methylation to form a thiomethylpyrimidinone intermediate. This intermediate can then be converted into a hydrazinylpyrimidinone, which serves as a versatile precursor for further modifications.
Pyrazole Ring Synthesis
Pyrazoles can be synthesized via a one-pot addition-cyclocondensation reaction between chalcones and arylhydrazines, followed by oxidative aromatization. Alternatively, a practical method involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer.
Coupling of Pyrimidine and Pyrazole Rings
The coupling of the pyrimidine and pyrazole rings may involve nucleophilic substitution reactions. For example, a pyrazole can be attached to a pyrimidine core by displacing a leaving group (such as chlorine) on the pyrimidine ring using a pyrazole nucleophile in the presence of a base like cesium carbonate under microwave conditions.
Functionalization to Form the Aldehyde Group
Data Tables and Research Findings
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Pyrimidine Formation | Condensation of β-keto ester with thiourea, followed by methylation | 70-80% | Versatile intermediate for further modifications |
| Pyrazole Formation | One-pot cyclocondensation of chalcone with arylhydrazine | 80-90% | Efficient method for forming substituted pyrazoles |
| Coupling of Rings | Nucleophilic substitution using cesium carbonate under microwave conditions | 60-70% | Regioselective coupling of pyrazole to pyrimidine |
| Aldehyde Formation | Bromination, Br–Li exchange, and formylation | 50-60% | Requires careful control of reaction conditions |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features both pyrazole and pyrimidine rings, with multiple trifluoromethyl groups that enhance its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 340.19 g/mol. The presence of trifluoromethyl groups is known to influence lipophilicity and improve binding affinity to biological targets, making it an attractive candidate for drug development.
Biological Activities
Research indicates that compounds similar to 1-methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exhibit a range of biological activities:
- Kinase Inhibition : The pyrazole ring is a common pharmacophore in many kinase inhibitors, which are crucial for regulating cellular processes. The compound's structure suggests it may inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have focused on the interaction mechanisms of compounds with similar structures. For example, research has shown that trifluoromethylated pyrazoles can enhance binding affinity to target enzymes, leading to improved efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated that such compounds can significantly reduce tumor growth in specific cancer cell lines, indicating their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 1-methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde , we compare it with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Pyrazole Derivatives
<sup>a</sup> Calculated using fragment-based methods.
<sup>b</sup> Estimated based on structural analogs.
Key Comparisons
Electronic and Steric Effects: The target compound’s two trifluoromethyl groups enhance electron-withdrawing effects, increasing stability against metabolic degradation compared to hydroxyl () or methylphenoxy groups () . The pyrimidinone ring provides hydrogen-bonding sites, improving target selectivity relative to sulfanyl () or thiazole () substituents .
Lipophilicity and Solubility: The trifluoromethyl groups elevate LogP (~3.5) compared to hydroxyl-containing analogs (LogP ~2.2, ), reducing aqueous solubility but enhancing membrane permeability . The carbaldehyde group offers reactivity for derivatization (e.g., oxime formation), similar to and , but the pyrimidinone may counterbalance lipophilicity through polar interactions .
Synthetic Accessibility: Synthesis likely involves multi-step protocols, including Ullmann coupling () for pyrimidinone attachment and oxime formation (). This contrasts with simpler pyrazolopyrimidinones (), which require fewer steps .
The sulfanyl group in ’s compound is prone to oxidation, limiting its utility compared to the stable pyrimidinone in the target compound .
Biological Activity
1-Methyl-5-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including the trifluoromethyl groups and the pyrazole-pyrimidine framework, suggest diverse mechanisms of action.
- Molecular Formula: C₁₁H₆F₆N₄O₂
- Molecular Weight: 340.19 g/mol
- CAS Number: 1823187-95-6
Biological Activity Overview
Research indicates that compounds with pyrazole and pyrimidine moieties exhibit significant biological activities, including anticancer and antimicrobial properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and microbial strains.
Anticancer Activity
Studies have shown that derivatives of pyrazole, including this compound, can inhibit the proliferation of multiple cancer cell types. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.46 | Induction of apoptosis |
| HepG2 (Liver) | 0.39 | Inhibition of Aurora-A kinase |
| A549 (Lung) | 26 | Cell cycle arrest at SubG1/G1 phase |
| HCT116 (Colon) | 0.39 | DNA binding interaction |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, which are critical in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been explored, showing effectiveness against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, related studies indicate potential efficacy against Gram-positive and Gram-negative bacteria.
Case Studies
- Antitumor Efficacy : A study by Wei et al. demonstrated that pyrazole derivatives exhibit significant antitumor activity across various cancer cell lines, with some compounds showing IC₅₀ values as low as 0.01 µM against MCF7 cells, indicating strong potency .
- Mechanistic Studies : Research involving structure–activity relationship (SAR) studies highlighted that modifications in the pyrazole structure can significantly enhance biological activity, suggesting avenues for further development .
- In Vivo Studies : Animal model studies have indicated that compounds similar to this one can reduce tumor size significantly when administered at optimal doses, reinforcing the potential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
